molecular formula C9H6FNO B13671242 3-Fluoro-4-formyl-5-methylbenzonitrile

3-Fluoro-4-formyl-5-methylbenzonitrile

Cat. No.: B13671242
M. Wt: 163.15 g/mol
InChI Key: POCJKMDZBAIXOD-UHFFFAOYSA-N
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Description

3-Fluoro-4-formyl-5-methylbenzonitrile is an organic compound with the molecular formula C9H6FNO It is a derivative of benzonitrile, characterized by the presence of a fluorine atom, a formyl group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-Fluoro-4-formyl-5-methylbenzonitrile typically begins with 4-bromo-3-fluorobenzonitrile.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be replaced with a methoxy group.

Scientific Research Applications

3-Fluoro-4-formyl-5-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-formyl-5-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-formyl-5-methylbenzonitrile is unique due to the presence of both the formyl and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

3-fluoro-4-formyl-5-methylbenzonitrile

InChI

InChI=1S/C9H6FNO/c1-6-2-7(4-11)3-9(10)8(6)5-12/h2-3,5H,1H3

InChI Key

POCJKMDZBAIXOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)F)C#N

Origin of Product

United States

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